![molecular formula C59H80O10 B14183068 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate CAS No. 918626-40-1](/img/structure/B14183068.png)
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a heptanedioate backbone, with tridecyloxy chains extending from the benzoyl groups. Its molecular formula is C59H80O10, and it has a molecular weight of 949.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate typically involves a multi-step process. One common method includes the esterification of heptanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyloxy derivatives.
Applications De Recherche Scientifique
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and polymers.
Mécanisme D'action
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active benzoyloxyphenyl moieties that can interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is unique due to its longer tridecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions .
Propriétés
Numéro CAS |
918626-40-1 |
|---|---|
Formule moléculaire |
C59H80O10 |
Poids moléculaire |
949.3 g/mol |
Nom IUPAC |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C59H80O10/c1-3-5-7-9-11-13-15-17-19-21-26-46-64-50-34-30-48(31-35-50)58(62)68-54-42-38-52(39-43-54)66-56(60)28-24-23-25-29-57(61)67-53-40-44-55(45-41-53)69-59(63)49-32-36-51(37-33-49)65-47-27-22-20-18-16-14-12-10-8-6-4-2/h30-45H,3-29,46-47H2,1-2H3 |
Clé InChI |
HBOXYXCZWBCVMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
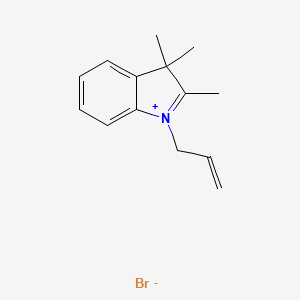
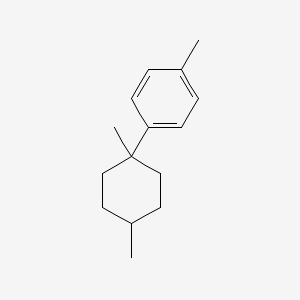
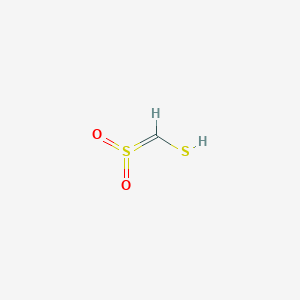
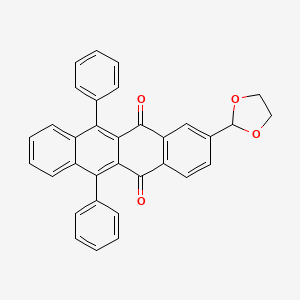
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
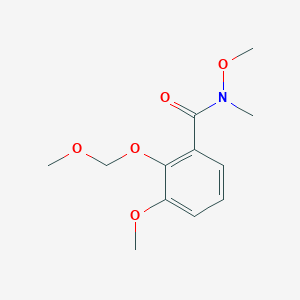
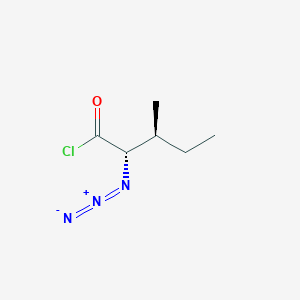
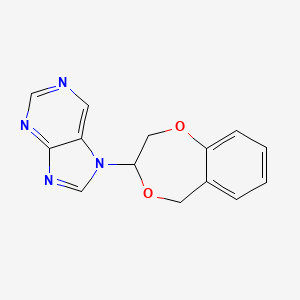
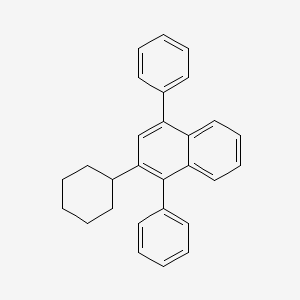
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)


